N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6
Overview
Description
“N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6” is a derivative of acetanilide, which is an amide compound where the amine group is substituted with a 4-aminophenyl group and the hydrogen atoms are replaced by deuterium .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the 4-aminophenyl group) attached to a carbon (from the acetamidine group), which is also attached to a nitrogen atom. The nitrogen atom is then bonded to two methyl groups and a hydrogen atom .Chemical Reactions Analysis
In general, amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts. The specific reactions that “N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6” might undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring might make the compound relatively stable and nonpolar, while the amine group could allow it to participate in hydrogen bonding .Scientific Research Applications
Boronic Acids in Sensing Applications
Field
Chemistry, specifically chemical sensing.
Application
Boronic acids, which have structures similar to the compound , are increasingly used in diverse areas of research, including sensing applications .
Method
The key interaction of boronic acids with diols allows their utility in various sensing applications. Detection can be at the interface of the sensing material or within the bulk sample .
Results
The use of boronic acids has led to advancements in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Reduced Graphene Oxide in Field Effect Transistors
Field
Materials Science, specifically electronics.
Application
Compounds with similar structures, such as tetra (4-aminophenyl) porphyrin, have been explored for their potential use in field effect transistors .
Method
The method of application or experimental procedures for this application was not specified in the source .
Results
The results or outcomes obtained from this application were not specified in the source .
N-(4-Aminophenyl)acetamide in Mass Spectrometry
Field
Analytical Chemistry, specifically Mass Spectrometry.
Application
“N-(4-Aminophenyl)acetamide”, a compound with a similar structure, has been studied using mass spectrometry .
Future Directions
properties
IUPAC Name |
N'-(4-aminophenyl)-N,N-bis(trideuteriomethyl)ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCSAKZQUXQQB-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)N)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.